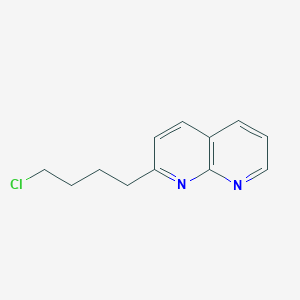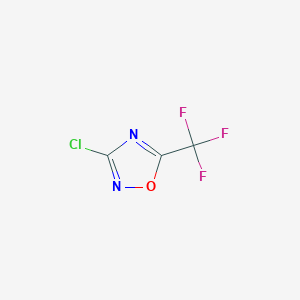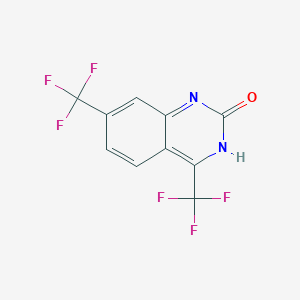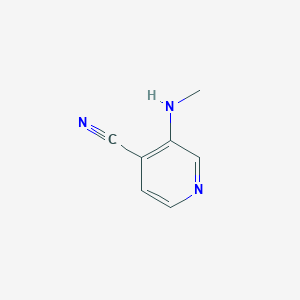
3-Thiophenecarboxylicacid,2-bromo-5-formyl-,ethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester is an organic compound with the molecular formula C8H7BrO3S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester typically involves the bromination of thiophene derivatives followed by formylation and esterification. One common synthetic route is as follows:
Bromination: Thiophene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 2-bromothiophene.
Formylation: The 2-bromothiophene undergoes a Vilsmeier-Haack reaction with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position, resulting in 2-bromo-5-formylthiophene.
Esterification: The final step involves the esterification of 2-bromo-5-formylthiophene with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4) to produce 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: 3-Thiophenecarboxylic acid, 2-bromo-5-carboxylic acid, ethyl ester.
Reduction: 3-Thiophenecarboxylic acid, 2-bromo-5-hydroxymethyl-, ethyl ester.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a building block for the development of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and bromine groups can participate in various biochemical reactions, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Thiophenecarboxylic acid, 2-bromo-, ethyl ester: Lacks the formyl group, which may affect its reactivity and applications.
3-Thiophenecarboxylic acid, 5-formyl-, ethyl ester: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
2-Bromo-3-thiophenecarboxylic acid: Lacks the formyl and ester groups, making it less versatile in certain applications.
Uniqueness
3-Thiophenecarboxylic acid, 2-bromo-5-formyl-, ethyl ester is unique due to the presence of both the bromine and formyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for targeted modifications and the synthesis of a wide range of derivatives.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H7BrO3S |
|---|---|
Poids moléculaire |
263.11 g/mol |
Nom IUPAC |
ethyl 2-bromo-5-formylthiophene-3-carboxylate |
InChI |
InChI=1S/C8H7BrO3S/c1-2-12-8(11)6-3-5(4-10)13-7(6)9/h3-4H,2H2,1H3 |
Clé InChI |
JRDAKPUCSNWOBO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)
![[3,4'-Bipyridin]-5-amine, N-[(3-chlorophenyl)methyl]-](/img/structure/B13128115.png)
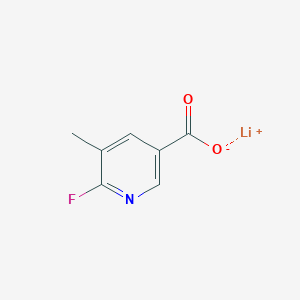
![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)
![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)



